3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19966166
InChI: InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)9-17)11-3-1-10(8-16)2-4-11/h1-7,9H
SMILES:
Molecular Formula: C14H8FNO
Molecular Weight: 225.22 g/mol

3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile

CAS No.:

Cat. No.: VC19966166

Molecular Formula: C14H8FNO

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile -

Specification

Molecular Formula C14H8FNO
Molecular Weight 225.22 g/mol
IUPAC Name 4-(3-fluoro-4-formylphenyl)benzonitrile
Standard InChI InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)9-17)11-3-1-10(8-16)2-4-11/h1-7,9H
Standard InChI Key LDQOANSAUQUPKV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two benzene rings connected by a single bond (biphenyl system). Key substituents include:

  • Fluorine at the 3'-position of the second benzene ring.

  • Formyl group (-CHO) at the 4'-position of the second ring.

  • Carbonitrile group (-CN) at the 4-position of the first ring .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H8FNO\text{C}_{14}\text{H}_{8}\text{FNO}
Molecular Weight225.22 g/mol
IUPAC Name4-(3-fluoro-4-formylphenyl)benzonitrile
Canonical SMILESC1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)F
Melting Point78–80°C (related analogues)

The fluorine atom enhances electronegativity, while the formyl and carbonitrile groups provide sites for further chemical modifications .

Synthesis and Reaction Pathways

Suzuki-Miyaura Cross-Coupling

The most widely reported synthesis involves Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. A representative procedure includes:

  • Reactants: 4-Bromobenzaldehyde and (4-cyanophenyl)boronic acid.

  • Catalyst: PdCl2\text{PdCl}_2 (0.005 mol%) with potassium carbonate as a base.

  • Conditions: PEG400/H2O\text{H}_2\text{O} solvent system at room temperature under inert atmosphere .

Reaction Equation:

4-Bromobenzaldehyde+(4-Cyanophenyl)boronic acidPdCl2,K2CO33’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile\text{4-Bromobenzaldehyde} + \text{(4-Cyanophenyl)boronic acid} \xrightarrow{\text{PdCl}_2, \text{K}_2\text{CO}_3} \text{3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile}

This method achieves yields up to 94% with high purity .

Alternative Methods

  • Friedel-Crafts Alkylation: A patent describes cyanogen chloride and aluminum chloride-mediated cyanation of biphenyl derivatives, though this method risks polycyanation by-products.

  • One-Pot Borylation/Cross-Coupling: A scalable approach using Pd catalysts and phosphine ligands was reported for analogous biphenyl carbonitriles .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for HIV-1 inhibitors and anticancer agents. Its formyl group enables Schiff base formation with amines, a critical step in developing protease inhibitors .

Table 2: Biological Activity of Derivatives

Derivative StructureTargetIC50_{50}Source
Imidazole-Coupled AnalogueCYP121 (M. tuberculosis)1.4 µM
Ir(III) ComplexesElectroluminescent DevicesN/A

Materials Science

  • Coordination Chemistry: The carbonitrile group facilitates ligand design for luminescent Ir(III) complexes used in OLEDs .

  • Polymer Synthesis: Acts as a monomer for high-performance polyamides and polyesters due to its rigid biphenyl core .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsApplications
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile-F, -CNPharmaceutical intermediates
4'-Formyl-[1,1'-biphenyl]-4-carbonitrile-CHO, -CNCatalysis

The formyl group in 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile distinguishes it from non-aldehydic analogues, enabling nucleophilic addition reactions .

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